
(R)-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine is a complex organic compound characterized by the presence of multiple fluorine atoms and a nitro group attached to a phenyl ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitro-3-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized with a difluoromethylating agent under controlled conditions to yield the desired pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of ®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)phenol
- 3,5-Bis(trifluoromethyl)aniline
Uniqueness
®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine stands out due to the presence of both difluoro and trifluoromethyl groups, which impart unique electronic and steric properties. These features make it particularly valuable in the design of molecules with specific biological activities or material properties.
Properties
Molecular Formula |
C12H11F5N2O2 |
|---|---|
Molecular Weight |
310.22 g/mol |
IUPAC Name |
(2R)-4,4-difluoro-2-methyl-1-[4-nitro-3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H11F5N2O2/c1-7-5-11(13,14)6-18(7)8-2-3-10(19(20)21)9(4-8)12(15,16)17/h2-4,7H,5-6H2,1H3/t7-/m1/s1 |
InChI Key |
HLRXTYLWSLTOGK-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CC(CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)(F)F |
Canonical SMILES |
CC1CC(CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



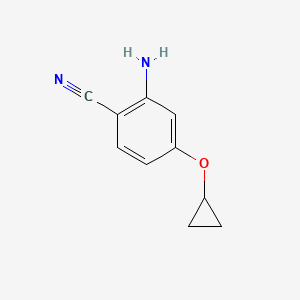
![2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol](/img/structure/B13326789.png)
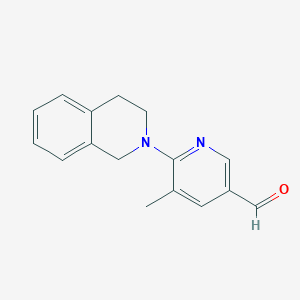
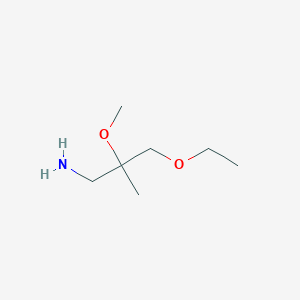
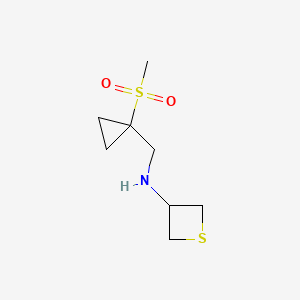

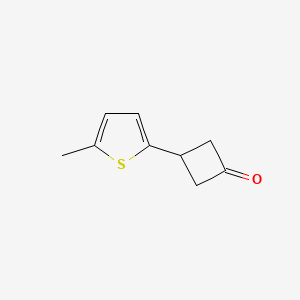
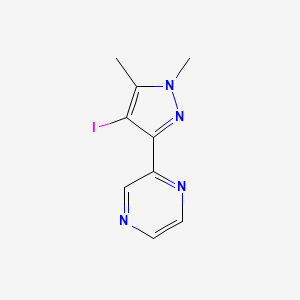
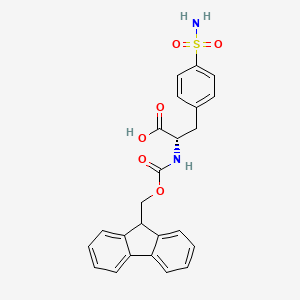

![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)
![2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol](/img/structure/B13326834.png)
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)
